Indolaprilat
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Overview
Description
Indolaprilat is a chemical compound with the molecular formula C22H30N2O5 . It is an active metabolite of indolapril, a prodrug used primarily as an antihypertensive agent. This compound functions as an angiotensin-converting enzyme (ACE) inhibitor, which helps in managing hypertension by relaxing blood vessels and reducing blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolaprilat can be synthesized through a series of chemical reactions starting from indole derivatives. The process typically involves the formation of an intermediate compound followed by esterification and amidation reactions. The reaction conditions include the use of strong bases or acids, and the reactions are often carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction parameters. The process involves the use of large quantities of reagents and solvents, and the reactions are monitored to ensure consistency and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Indolaprilat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are often carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological activities and properties.
Scientific Research Applications
Indolaprilat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a reagent in organic synthesis and as a model compound for studying ACE inhibition mechanisms.
Biology: It is used in biological research to understand the role of ACE in various physiological processes.
Medicine: this compound is used in the development of antihypertensive drugs and in clinical studies to evaluate its efficacy and safety.
Industry: It is used in the pharmaceutical industry for the production of ACE inhibitors and other cardiovascular drugs.
Mechanism of Action
Indolaprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets involved in this mechanism include ACE and the renin-angiotensin system (RAS).
Comparison with Similar Compounds
Enalaprilat
Lisinopril
Ramipril
Cilazaprilat
Perindoprilat
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Properties
CAS No. |
80828-34-8 |
---|---|
Molecular Formula |
C22H30N2O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16-,17-,18-,19-/m0/s1 |
InChI Key |
AHYHTSYNOHNUSH-GBBGEASQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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